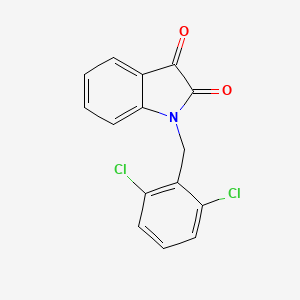

1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione

Description

Historical Context of Indole-2,3-dione in Organic Synthesis and Chemical Biology

The history of Isatin (B1672199) began in 1840 and 1841 when it was first obtained by Otto Linné Erdman and Auguste Laurent through the oxidation of the indigo (B80030) dye using nitric and chromic acids. chemicalbook.comwikipedia.org This discovery of a stable, bright orange-red crystalline solid opened a new chapter in heterocyclic chemistry. chemicalbook.com Initially recognized as an intermediate for creating a variety of heterocycles, its utility quickly expanded into pharmaceutical chemistry. chemicalbook.com

Early synthetic methodologies, such as the Sandmeyer synthesis, became foundational for accessing the isatin core. This classic method involves the condensation of a primary arylamine like aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by cyclization in strong acid to yield isatin. wikipedia.orgbiomedres.us Other classical methods, including the Stolle and Martinet procedures, further broadened the accessibility of isatin derivatives. nih.govresearchgate.net

Beyond its synthetic origins, isatin was also discovered in various natural sources. It is found in plants of the Isatis genus, Couroupita guianensis, and has been identified in humans as a metabolic product of adrenaline. chemicalbook.comwikipedia.org This natural occurrence hinted at its intrinsic biological relevance, which has since been a major driver of its scientific exploration.

Significance of Indole-2,3-dione Derivatives as Privileged Heterocyclic Systems in Research

The indole (B1671886) nucleus, and by extension the isatin scaffold, is widely regarded as a "privileged structure" in medicinal chemistry. nih.govnih.govrsc.org This term describes molecular frameworks that can bind to a variety of biological targets with high affinity, making them exceptionally fruitful starting points for drug discovery. The isatin structure, featuring a planar, aromatic six-membered ring fused to an anti-aromatic five-membered ring with two carbonyl groups, provides a unique template for designing bioactive agents. dergipark.org.trnih.gov

The synthetic tractability of the isatin core is a key reason for its privileged status. The molecule offers several sites for chemical modification: the nitrogen atom (N-1), the reactive carbonyl group at the C-3 position, and the aromatic ring, typically at the C-5 and C-7 positions. chemicalbook.com This allows for the systematic development of derivatives with fine-tuned electronic and steric properties, leading to a wide spectrum of pharmacological activities. researchgate.netnih.gov The diverse biological profiles of isatin derivatives are a testament to their significance.

| Pharmacological Activity | References |

|---|---|

| Anticancer | dergipark.org.trnih.gov |

| Antimicrobial (Antibacterial & Antifungal) | nih.govmdpi.com |

| Antiviral (including Anti-HIV) | dergipark.org.trwikipedia.org |

| Anticonvulsant | nih.govijstr.org |

| Anti-inflammatory | dergipark.org.trijstr.org |

| Antitubercular | wikipedia.orgijstr.org |

| Antioxidant | nih.gov |

| Antiparasitic | nih.gov |

Contemporary Research Trajectories of N-Substituted Indole-2,3-diones in Chemical Sciences

Modern research on isatin chemistry places a strong emphasis on the synthesis and evaluation of N-substituted derivatives. The substitution at the N-1 position of the isatin ring has been shown to be a critical determinant of biological activity, often leading to enhanced potency and selectivity. researchgate.netnih.gov

One of the primary methods for synthesizing N-substituted isatins is the Stolle reaction, which involves the reaction of an N-substituted aniline with oxalyl chloride, followed by a Lewis acid-catalyzed cyclization. chemicalbook.comresearchgate.net More direct approaches involve the N-alkylation or N-arylation of the parent isatin molecule using various reagents and conditions, such as alkyl halides in the presence of a base like calcium hydride or potassium carbonate. tandfonline.com

Contemporary research often focuses on creating hybrid molecules that combine the N-substituted isatin scaffold with other known pharmacophores. This molecular hybridization strategy aims to develop novel therapeutic agents with potentially synergistic or multi-target activities. nih.gov For instance, linking isatin to moieties like sulfonamides, quinolines, or other indoles has yielded compounds with promising and diverse biological profiles. nih.gov

Structure-activity relationship (SAR) studies consistently reveal that the nature of the substituent at the N-1 position significantly influences the compound's biological effect. For example, the introduction of a benzyl (B1604629) group at the N-1 position has been shown to be favorable for antiproliferative activity. nih.govsysrevpharm.org Furthermore, the presence of specific halogen substitutions on this N-benzyl ring can further enhance activity. Research has indicated that 2,6-dihalogen substituted phenyl rings attached to isatin-based structures can enhance antitumor potential. nih.gov This highlights a clear research trajectory focused on exploring halogenated N-benzyl isatins as a promising class of compounds in medicinal chemistry. ijstr.org

| N-Substituent | Reported Biological Focus/Activity | References |

|---|---|---|

| N-benzyl | Antiproliferative, Antimicrobial | nih.govsysrevpharm.orgmdpi.com |

| N-alkyl (general) | Anticancer, Cytoprotective | ijstr.orgtandfonline.com |

| N-(3,5-di-tert-butyl-4-hydroxybenzyl) | Antioxidant, Antibacterial | mdpi.com |

| N-allyl | Synthetic intermediate for pharmacologically active compounds | tandfonline.com |

| N-aryl | Synthetic intermediate | dergipark.org.tr |

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO2/c16-11-5-3-6-12(17)10(11)8-18-13-7-2-1-4-9(13)14(19)15(18)20/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUYNCOMHJNSBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365736 | |

| Record name | 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303997-00-4 | |

| Record name | 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2,6 Dichlorobenzyl 1h Indole 2,3 Dione and Its Analogues

Strategies for N-Alkylation of the Indole-2,3-dione Core with Substituted Benzyl (B1604629) Moieties

N-alkylation of the isatin (B1672199) nucleus is a fundamental transformation that not only allows for the introduction of diverse substituents but also modifies the reactivity of the heterocyclic system. nih.gov This substitution is crucial for developing analogues with varied structural features.

The most direct method for the synthesis of 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione involves the N-alkylation of isatin (1H-indole-2,3-dione). This reaction is typically an SN2 substitution where the isatin anion acts as a nucleophile, attacking an appropriate alkylating agent, such as 2,6-dichlorobenzyl bromide or chloride.

The generation of the isatin anion is accomplished using a variety of bases in polar aprotic solvents. nih.govconicet.gov.ar Common bases include potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3), with solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) being frequently employed. nih.govresearchgate.net The use of phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), can facilitate the reaction. researchgate.net Microwave-assisted synthesis has also been shown to be an efficient method for promoting N-alkylation of isatins, often leading to shorter reaction times and improved yields. nih.gov

Table 1: Representative Conditions for Classical N-Alkylation of Isatin

| Alkylating Agent | Base | Solvent | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Alkyl Halides | K2CO3 or Cs2CO3 | DMF or NMP | None | Microwave Irradiation | Good to Excellent | nih.gov |

| 1,3-dibromopropane | K2CO3 | DMF | TBAB | Room Temp, 48h | Good | researchgate.net |

An alternative strategy for creating diverse N-substituted isatin analogues involves an initial N-propargylation, followed by modification of the terminal alkyne. This approach introduces a versatile functional group that can participate in a variety of subsequent reactions.

The first step, N-propargylation, is typically achieved by reacting a substituted isatin with propargyl bromide in the presence of a base like potassium carbonate in DMF. researchgate.netrsc.org This reaction can be performed under conventional heating, microwave irradiation, or even ultrasound-assisted conditions. researchgate.net

The resulting N-propargyl isatin is a key intermediate. The terminal alkyne can then be used in various transformations, most notably:

Click Chemistry : The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between N-propargyl isatin and various aromatic azides is a highly efficient method for synthesizing isatin-1,2,3-triazole conjugates. rsc.org

Mannich Reactions : In the presence of a copper(I) chloride catalyst, N-propargyl isatins can undergo Mannich reactions with secondary amines and paraformaldehyde to produce N-propargylated-isatin Mannich adducts. nih.gov

This two-step sequence provides access to a wide array of complex hybrid molecules that would be difficult to synthesize through direct N-alkylation.

Multicomponent Reactions in the Construction of Indole-2,3-dione Hybrids

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have become powerful tools for building molecular complexity efficiently. arkat-usa.org The indole-2,3-dione scaffold is a common participant in such reactions. nih.govresearchgate.net For example, N-alkylated isatins can undergo a three-component reaction with anilines and diethyl acetylenedicarboxylate, catalyzed by ionic liquids, to produce spiro[furan-2,3′-indoline]-3-carboxylate derivatives in high yields. mdpi.com Another reported MCR involves the reaction of isatin, an amino acid, and a dipolarophile in a 1,3-dipolar cycloaddition to generate structurally diverse spiro-oxindoles. nih.gov These strategies allow for the rapid assembly of complex heterocyclic systems from simple starting materials in a single pot.

Derivatization at the C-3 Position of the Isatin Nucleus

The C-3 carbonyl group of the isatin core is highly reactive and serves as a primary site for derivatization, enabling the synthesis of a vast number of analogues. nih.govcalstate.edu

The synthesis of isatin-3-oximes is a straightforward condensation reaction. The C-3 carbonyl group of an N-substituted isatin, such as this compound, reacts with hydroxylamine (B1172632) hydrochloride. The reaction is typically carried out in a protic solvent like ethanol or aqueous ethanol, often with a base such as sodium acetate to neutralize the liberated HCl. This reaction generally proceeds in high yield to give the corresponding 3-oxime derivative. The geometry of the oxime is typically the more thermodynamically stable Z-isomer.

Table 2: General Synthesis of Isatin-3-Oximes

| Starting Material | Reagent | Base | Solvent | Product |

|---|

The electrophilic nature of the C-3 carbonyl group makes it susceptible to a wide range of condensation and cycloaddition reactions.

Condensation Reactions : Isatins can undergo condensation with compounds containing active methylene groups. A classic example is the Pfitzinger reaction, where isatin reacts with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. researchgate.net

1,3-Dipolar Cycloaddition : Isatin is a valuable substrate in 1,3-dipolar cycloaddition reactions. researchgate.netwikipedia.org Azomethine ylides, generated in situ from the condensation of isatin and an α-amino acid (like sarcosine or proline), can react with various dipolarophiles (e.g., alkenes, alkynes) in a [3+2] cycloaddition. nih.govresearchgate.net This powerful reaction constructs complex spiro-pyrrolidinyl and spiro-pyrrolizinyl oxindole systems, which are prevalent in many natural products. nih.govscispace.com This method offers a highly efficient and stereoselective route to creating multiple stereocenters in a single step. researchgate.net

Formation of Spiro-Fused Indoline-2,3-dione Systems

The synthesis of spiro-fused indoline-2,3-dione systems, often called spirooxindoles, represents a significant area of research due to the unique three-dimensional structures and biological relevance of these compounds. rsc.org These methodologies often involve multicomponent reactions (MCRs), which offer advantages such as high atom economy, simplicity, and the ability to generate molecular diversity in a single step. nih.govbiomedres.us

One prevalent method is the three-component reaction involving an isatin derivative, an amino acid, and an electron-deficient alkene or alkyne. nih.govnih.gov For instance, the reaction of isatins, (S)-pipecolic acid, and trans-3-benzoylacrylic acid in acetonitrile under reflux yields highly regio- and stereospecific spiro[indoline-3,3′-indolizine]s. nih.gov Similarly, reacting isatin, an amino acid, and but-2-ynedioates under microwave irradiation in an aqueous medium provides a catalyst-free and environmentally friendly route to spirooxindole moieties. nih.gov

Another key strategy is the 1,3-dipolar cycloaddition reaction. This approach typically involves the in situ generation of an azomethine ylide from an isatin and an amino acid (like pipecolic acid), which then reacts with a dipolarophile (an electron-deficient alkene) to form the spirocyclic system. nih.gov

Researchers have also developed methods for creating diverse spirooxindole frameworks through one-pot multicomponent reactions. For example, the reaction between arylamines, isatins, and cyclopentane-1,3-dione in acetic acid can produce spiro[dihydropyridine-oxindoles]. beilstein-journals.org The synthesis of spiro[furan-2,3′-indoline]-3-carboxylate derivatives has been achieved through a three-component reaction of anilines, N-alkyl-indoline-2,3-diones, and diethyl acetylenedicarboxylate, often facilitated by Brønsted acidic ionic liquid catalysts under ultrasonic irradiation. mdpi.comnih.gov These methods highlight the versatility of isatin as a building block for complex heterocyclic systems. biomedres.us

Table 1: Selected Methodologies for Spiro-Fused Indoline-2,3-dione Synthesis

| Reactants | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Isatin, Amino acid, But-2-ynedioates | Microwave irradiation (150 W), Aqueous medium | Spirooxindole | nih.gov |

| Substituted Isatin, (S)-Pipecolic acid, trans-3-Benzoylacrylic acid | Acetonitrile, Reflux (8-12 h) | Spiro[indoline-3,3′-indolizine] | nih.gov |

| Arylamine, Isatin, Cyclopentane-1,3-dione | Acetic acid, Room temperature (9-12 h) | Spiro[dihydropyridine-oxindole] | beilstein-journals.org |

| N-Alkylisatin, Aniline (B41778), Diethyl acetylenedicarboxylate | Ionic liquid catalyst, Ultrasonic irradiation | Spiro[furan-2,3′-indoline]-3-carboxylate | mdpi.comnih.gov |

| Isatins, Aminouracils, Isoxazolones | One-pot multicomponent reaction | Diverse Spirooxindole Framework | nih.gov |

Development of Hybrid Molecules (e.g., Isatin-Triazole Conjugates)

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a widely used strategy to develop novel compounds with potentially enhanced biological activities. mfd.org.mknih.govnih.gov Isatin is a popular scaffold for this approach, and its conjugation with a 1,2,3-triazole ring has been a focus of extensive research. mfd.org.mkijpsjournal.com

The most common method for synthesizing isatin-triazole conjugates is the Huisgen 1,3-dipolar cycloaddition, a "click chemistry" reaction between an azide and an alkyne. researchgate.netrsc.org The synthesis typically begins with the modification of the isatin core, usually at the N-1 position. For example, N-propargyl isatin can be prepared by reacting isatin with propargyl bromide in the presence of a base like anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF). rsc.org This N-alkynylated isatin derivative then undergoes a click reaction with various aromatic azides, catalyzed by a copper(I) source (e.g., CuI), to yield the desired isatin-N-1,2,3-triazole conjugates. rsc.org

This modular approach allows for the creation of a diverse library of hybrid molecules by varying the substitution on both the isatin and the azide partner. mfd.org.mkresearchgate.net The versatility of this synthetic strategy has enabled the development of numerous isatin-based hybrids incorporating other biologically active moieties beyond triazoles, such as chalcones, quinazolines, and thiazoles. biomedres.usnih.govmdpi.comnih.gov The structural modifications, particularly at the N-1, C-3, and C-5 positions of the isatin ring, are crucial for tuning the properties of the final hybrid molecules. mfd.org.mkijpsjournal.com

Table 2: Synthesis of Isatin-Triazole Conjugates via Click Chemistry

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Alkynylation | Isatin, Propargyl bromide | Anhydrous K₂CO₃, DMF, Room temp. | N-propargyl isatin | rsc.org |

| 2. Click Reaction | N-propargyl isatin, Aromatic azides | CuI, THF, Room temp. | Isatin-N-1,2,3-triazoles | rsc.org |

| General Scheme | Isatin-based N-alkyne, Acyl azides | Water, n-BuOH, DMF | 1,2,3-triazole-isatin hybrids | researchgate.net |

Green Chemistry Principles Applied to Indole-2,3-dione Synthesis

The application of green chemistry principles to the synthesis of indole-2,3-dione and its derivatives aims to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. tandfonline.comresearchgate.netresearchgate.net

A key focus has been the replacement of traditional volatile organic solvents with environmentally benign alternatives like water or ethanol. researchgate.netgoogle.com For instance, the synthesis of spirooxindoles has been successfully performed in aqueous media, which simplifies the procedure and reduces environmental harm. nih.gov Similarly, the synthesis of certain isatin-thiazole-coumarin hybrids has been achieved using ethanol as the sole reaction medium, highlighting its utility as a renewable and low-toxicity solvent. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages such as reduced reaction times, increased yields, and enhanced energy efficiency compared to conventional heating methods. nih.govtandfonline.comresearchgate.net The synthesis of fluorinated indole (B1671886) derivatives from 5-fluoroindoline-2,3-dione and various anilines has been efficiently carried out using microwave irradiation. tandfonline.com

The use of reusable and non-toxic catalysts is another cornerstone of green synthesis. researchgate.netresearchgate.net Montmorillonite clays, for example, have been employed as efficient, low-cost, and recyclable heterogeneous acid catalysts for the synthesis of isatin aldazine derivatives. researchgate.net Ionic liquids have also been utilized as green catalysts for preparing spiro[furan-2,3′-indoline] derivatives, demonstrating high efficiency and the potential for catalyst recycling. mdpi.comgoogle.com These approaches align with the core principles of green chemistry by designing chemical syntheses that are safer, more efficient, and sustainable. tandfonline.com

Table 3: Application of Green Chemistry Principles in Indole-2,3-dione Synthesis

| Green Principle | Application | Example Reaction | Advantages | Reference |

|---|---|---|---|---|

| Use of Green Solvents | Replacing hazardous organic solvents with water or ethanol. | Synthesis of spirooxindoles in an aqueous medium. | Environmentally friendly, simplified workup, low cost. | nih.govgoogle.com |

| Energy Efficiency | Employing microwave irradiation instead of conventional heating. | Synthesis of fluorinated indole derivatives from 5-fluoroindoline-2,3-dione. | Shorter reaction times, higher yields, reduced energy consumption. | tandfonline.comresearchgate.net |

| Catalysis | Using recyclable and eco-friendly catalysts. | Synthesis of isatin aldazines using montmorillonite clay as a catalyst. | Catalyst reusability, reduced waste, low toxicity, inexpensive. | researchgate.net |

| Atom Economy | Utilizing multicomponent reactions (MCRs). | One-pot synthesis of spiro[dihydropyridine-oxindoles]. | High efficiency, generation of complexity in a single step. | nih.govbeilstein-journals.org |

Mechanistic Biological Activity Studies of 1 2,6 Dichlorobenzyl 1h Indole 2,3 Dione and Derivatives

Modulation of Key Cellular Processes

Beyond direct antimicrobial effects, indole-2,3-dione derivatives can modulate host cellular processes, exhibiting anti-inflammatory and antiviral activities by interfering with specific signaling pathways and replication mechanisms.

Chronic inflammation is linked to the overproduction of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6). mdpi.com Blocking the production of these cytokines is a key therapeutic strategy. mdpi.com Research on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives has shown that these compounds can effectively inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), IL-6, and TNF-α in RAW264.7 macrophage cells. nih.gov

The anti-inflammatory mechanism often involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. mdpi.commdpi.com NF-κB is a critical regulator of genes involved in the inflammatory response. mdpi.com By inhibiting NF-κB activation, these compounds can downregulate the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as cytokines such as IL-1β and IL-6. mdpi.com This modulation of gene expression pathways highlights the potential of indole-2,3-dione derivatives as anti-inflammatory agents.

| Compound Class | Modulated Cytokine/Mediator | Effect | Cell Line | Reference |

|---|---|---|---|---|

| Indole-2-formamide benzimidazole[2,1-b]thiazole | NO, IL-6, TNF-α | Inhibition of LPS-induced production | RAW264.7 | nih.gov |

| Saffron Petal Extract (Illustrative of NF-κB modulation) | IL-1β, IL-6 | Inhibition of expression and production | Caco-2/THP-1 co-culture | mdpi.com |

| Osthole (Illustrative of NF-κB modulation) | IL-1β, IL-6, IL-8, TNF-α | Reduced secretion via NF-κB disruption | Caco-2 | mdpi.com |

The isatin (B1672199) scaffold is a component of various compounds with demonstrated antiviral properties. The mechanisms of action often involve targeting key viral enzymes that are essential for replication. For instance, certain indole derivatives have been identified as potent inhibitors of the Zika virus NS2B-NS3 protease, an enzyme crucial for viral polyprotein processing and replication. nih.gov Enzyme kinetics studies of these inhibitors revealed a non-competitive mode of inhibition. nih.gov

Another potential mechanism is the suppression of viral gene expression. mdpi.com Antiviral drugs can target viral proteins or essential host cell proteins to interrupt the viral replication cycle, which includes attachment, synthesis of the viral genome, and virion assembly. mdpi.com While specific studies on the anti-HIV-1 reverse transcriptase activity of 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione are limited, the broader class of indole derivatives shows promise in inhibiting various viral replication steps. For example, other heterocyclic compounds have been shown to inhibit influenza virus replication by targeting viral proteins like hemagglutinin and neuraminidase. mdpi.com This suggests that indole-2,3-dione derivatives could act on multiple targets within the viral life cycle.

| Compound | Virus | Target/Mechanism | Activity | Reference |

|---|---|---|---|---|

| 2,6-disubstituted indole (Compound 66) | Zika Virus | NS2B-NS3 protease inhibitor (non-competitive) | IC50 = 320 nM | nih.gov |

| 2,6-disubstituted indole (Compound 67) | Zika Virus | NS2B-NS3 protease inhibitor | EC50 = 1-3 µM (in cells) | nih.gov |

| 5-(sulfonyl)indoline-2,3-dione derivative | H1N1, HSV, COX B3 | Decreased viral gene expression | Data Not Specified | mdpi.com |

Enzyme Inhibition Studies and Mechanistic Insights

The biological activity of this compound and related derivatives is often attributed to their ability to interact with and inhibit specific enzymes. These interactions are crucial for their potential therapeutic effects.

Derivatives of N-benzyl isatin have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key strategy in the management of Alzheimer's disease.

Kinetic studies on compounds structurally related to this compound, such as N-benzylpiperidine derivatives, have often demonstrated a mixed-type inhibition of AChE. This suggests that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This dual binding mechanism can lead to a potent reduction in the catalytic efficiency of the enzyme.

Molecular docking studies have provided further insights into the binding modes of these inhibitors. The N-benzyl group is often crucial for effective inhibition, facilitating interactions within the enzyme's active site. These interactions can occur at both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. The dichlorobenzyl moiety of the title compound is hypothesized to form hydrophobic and van der Waals interactions within the gorge of the active site, thereby stabilizing the enzyme-inhibitor complex and blocking substrate access.

Table 1: AChE Inhibition by Isatin Derivatives

| Derivative | Inhibition Type | Key Interactions |

|---|---|---|

| N-benzylpiperidine | Mixed | Hydrophobic interactions with CAS and PAS |

Aminopeptidase N (APN/CD13) is a zinc-dependent metalloenzyme that plays a significant role in tumor cell invasion, metastasis, and angiogenesis. Its inhibition is a promising strategy for cancer therapy.

Research on structurally related compounds has shown that substitutions on the phenyl ring can significantly influence APN inhibitory activity. Notably, a pyrazoline-based derivative featuring a 2,6-dichloro substitution on a terminal phenyl group exhibited superior APN inhibitory activity compared to its 2,6-difluoro and 2,4-dichloro counterparts. This suggests that the 2,6-dichloro substitution pattern, as present in this compound, is favorable for potent APN inhibition.

The primary mechanism of inhibition for this class of compounds is believed to involve the chelation of the zinc ion within the active site of APN. The isatin core, along with the dichlorobenzyl group, likely orients the molecule in a manner that facilitates this interaction, effectively inactivating the enzyme. Inhibition of APN leads to an amino acid deprivation response in cancer cells, activating stress-related pathways and ultimately inducing apoptosis.

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions. The accumulation of sorbitol, the product of the reaction catalyzed by aldose reductase, is implicated in the pathogenesis of diabetic complications. Therefore, aldose reductase inhibitors (ARIs) are of significant therapeutic interest.

Substituted indole derivatives are a well-established class of ARIs. The inhibitory mechanism involves the blocking of the enzyme's active site, preventing the reduction of glucose to sorbitol. Structure-activity relationship studies have demonstrated that N-benzyl substitution on an indole scaffold can significantly enhance inhibitory efficacy. The benzyl (B1604629) group is thought to interact with a hydrophobic pocket within the active site of aldose reductase.

For this compound, the dichlorinated benzyl moiety is expected to form strong hydrophobic and halogen-bonding interactions within this pocket, leading to potent and potentially selective inhibition of aldose reductase. The isatin core itself can form hydrogen bonds with key amino acid residues in the active site, further anchoring the inhibitor.

Table 2: Aldose Reductase Inhibition by Indole Derivatives

| Derivative Class | Key Structural Feature | IC₅₀ Range |

|---|---|---|

| N-benzyl indoles | N-benzyl group | Nanomolar to micromolar |

The biological activity of this compound and its analogs extends to enzymes involved in the regulation of apoptosis and the cell cycle.

Caspase-3, Bcl-2, and Bax: Apoptosis, or programmed cell death, is a tightly regulated process, and its dysregulation is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, are key regulators of the intrinsic apoptotic pathway. The ratio of Bax to Bcl-2 is critical in determining cell fate. An increase in this ratio leads to the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Studies on various isatin derivatives have shown their ability to induce apoptosis in cancer cells by modulating the expression of these proteins. researchgate.net Some derivatives have been found to downregulate the expression of Bcl-2 while upregulating the expression of Bax, thereby increasing the Bax/Bcl-2 ratio. This shift promotes the release of cytochrome c from the mitochondria, leading to the activation of caspase-3 and subsequent apoptosis. It is plausible that this compound acts through a similar mechanism, with the specific substitution pattern influencing its potency and selectivity. N-benzyl isatins, in particular, have been noted for their caspase inhibition activities.

Cyclin-Dependent Kinase 2 (CDK-2): Cyclin-dependent kinases are crucial for the regulation of the cell cycle, and their aberrant activity is often observed in cancer. CDK-2, in particular, is a key player in the G1/S phase transition. Isatin and its derivatives have been identified as a class of CDK inhibitors. nih.govmdpi.com The mechanism of inhibition is typically competitive with ATP, the natural substrate of kinases. The isatin scaffold can fit into the ATP-binding pocket of CDK-2, forming hydrogen bonds and hydrophobic interactions with key residues, thereby preventing the phosphorylation of its target proteins and leading to cell cycle arrest. The N-benzyl group of related compounds has been shown to enhance antiproliferative activity. nih.gov

Mechanistic Investigations in Other Therapeutic Areas

Beyond enzyme inhibition related to cancer and neurodegenerative diseases, derivatives of isatin have been explored for their potential in treating infectious diseases.

Isatin derivatives have demonstrated promising activity against a range of protozoan parasites, including those responsible for malaria (Plasmodium falciparum), African trypanosomiasis (Trypanosoma brucei), and leishmaniasis (Leishmania donovani).

The precise molecular targets for the antiprotozoal activity of many isatin derivatives are still under investigation. However, several potential mechanisms have been proposed. For some related N-benzyl compounds, the antiprotozoal effect is thought to arise from their ability to bind to the minor groove of parasitic DNA, interfering with replication and transcription.

More recently, target identification studies for N-1,2,3-triazole–isatin hybrids have pointed towards enzymes involved in epigenetic regulation, such as histone acetyltransferase P-300 (EP300) and acyl-protein thioesterase 2 (LYPLA2), as putative targets. rsc.org Inhibition of these enzymes could disrupt the parasite's ability to regulate gene expression, leading to its death. The this compound, with its specific substitution pattern, may exhibit a unique profile of antiprotozoal activity and target engagement that warrants further investigation.

Antimalarial Activities and Parasite Inhibition

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the protozoan parasite responsible for the most lethal form of malaria, presents a significant global health challenge. This has intensified the search for novel antimalarial agents with unique mechanisms of action. Within this context, derivatives of 1H-indole-2,3-dione, commonly known as isatin, have garnered considerable attention as a promising scaffold for the development of new antimalarial drugs. Research has demonstrated that various isatin derivatives exhibit potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

Studies have explored the synthesis and antimalarial evaluation of hybrid molecules that incorporate the isatin scaffold with other known antimalarial pharmacophores, such as 4-aminoquinoline. For instance, a series of β-amino alcohol tethered 4-aminoquinoline-isatin conjugates were synthesized and assessed for their ability to inhibit the growth of the chloroquine-resistant W2 strain of P. falciparum. nih.gov The results of these investigations have highlighted crucial structure-activity relationships. For example, the nature of the substituent at the C-5 position of the isatin ring was found to significantly influence antimalarial potency. The presence of an electron-withdrawing chloro group at this position generally enhanced activity. nih.gov

Furthermore, isatin-based compounds have been investigated for their potential to inhibit specific parasitic targets. One such target is falcipain-2, a cysteine protease of P. falciparum that plays a critical role in the degradation of host hemoglobin, a vital source of nutrients for the parasite. researchgate.net A series of 4-aminoquinoline-isatin derivatives were designed and evaluated for their antiplasmodial activity and their ability to inhibit falcipain-2. While these compounds displayed promising antiplasmodial IC50 values against chloroquine-sensitive (D10) and resistant (K1 and W2) strains, their inhibitory activity against falcipain-2 was generally weak to moderate. researchgate.net This suggests that the antimalarial action of these isatin derivatives may not be solely attributed to the inhibition of this specific enzyme and could involve other mechanisms. researchgate.net

The versatility of the isatin scaffold allows for a wide range of chemical modifications, leading to the development of derivatives with diverse biological activities. For example, piperazine-tethered 7-chloroquinoline-isatin hybrids have also been synthesized and shown to possess significant antimalarial efficacy against a chloroquine-resistant strain of P. falciparum. nih.gov

The following table summarizes the in vitro antimalarial activity of selected isatin derivatives against various strains of P. falciparum.

| Compound/Derivative Class | Parasite Strain | IC50 Value |

|---|---|---|

| β-amino alcohol tethered 4-aminoquinoline-isatin conjugate (11b) | P. falciparum (W2, chloroquine-resistant) | 11.8 nM |

| β-amino alcohol tethered 4-aminoquinoline-isatin conjugate (11f) | P. falciparum (W2, chloroquine-resistant) | 13.5 nM |

| 4-aminoquinoline-isatin derivative (20) | P. falciparum (K1, resistant) | 51 nM |

| 4-aminoquinoline-isatin derivative (21) | P. falciparum (W2, resistant) | 54 nM |

| Piperazine-tethered 7-chloroquinoline-isatin hybrid | P. falciparum (W2, chloroquine-resistant) | 0.22 µM |

The promising in vitro activities of these isatin derivatives underscore the potential of this chemical scaffold in the development of novel antimalarial therapies. Further investigation into the precise mechanisms of parasite inhibition is warranted to optimize the design of future drug candidates.

Structure Activity Relationship Sar and Ligand Design Principles

Impact of N-Benzyl Substitution Pattern (e.g., 2,6-dichlorobenzyl) on Bioactivity Profiles

The substitution at the N-1 position of the isatin (B1672199) ring is a critical determinant of the molecule's biological activity. The introduction of an N-benzyl group, in particular, has been shown to enhance therapeutic efficacy, an effect often attributed to increased lipophilicity which can improve penetration across cellular membranes. sysrevpharm.org N-alkyl and N-benzyl isatins have demonstrated a variety of biological activities, including antiviral, cytotoxic, and caspase inhibition properties. koreascience.krscispace.com

The specific substitution pattern on the benzyl (B1604629) ring further refines the compound's activity. For instance, studies on N-substituted isatins have revealed that an N-benzyl group featuring electron-withdrawing groups at the meta or para positions can lead to increased cytotoxic activity. nih.gov The 2,6-dichlorobenzyl moiety in 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione introduces two electron-withdrawing chlorine atoms. This substitution pattern not only increases the lipophilicity but also introduces significant steric bulk and alters the electronic properties of the benzyl ring. Research into isatin-based inhibitors for targets like the SARS-CoV 3C-like protease has indicated that the N-1 position generally favors large, hydrophobic substituents for enhanced inhibitory potency. nih.gov The dichlorobenzyl group aligns with this principle, suggesting its role in optimizing interactions within hydrophobic binding pockets of target proteins.

| N-1 Substituent | Observed Bioactivity | Key Structural Feature | Reference |

|---|---|---|---|

| -H (unsubstituted) | Baseline activity | Small, polar | koreascience.kr |

| -Alkyl (e.g., Methyl, Ethyl) | Varied (e.g., anticancer) | Increased lipophilicity | nih.gov |

| -Benzyl | Enhanced efficacy (e.g., cytotoxicity, antiviral) | Large, hydrophobic | sysrevpharm.orgnih.gov |

| -Benzyl with EWG* | Increased cytotoxic activity | Electronic modification | nih.gov |

*EWG: Electron-Withdrawing Group

Role of Halogenation and Other Substituents on Molecular Interactions and Potency

Halogenation of the isatin core, typically at the C-5 or C-7 positions, is a well-established strategy for modulating bioactivity. The presence, number, and position of halogen atoms can significantly affect the compound's potency and metabolic stability. nih.govresearchgate.net SAR studies have consistently shown that incorporating electron-withdrawing groups, such as halogens, on the aromatic ring enhances various biological activities, including antibacterial and anticancer effects. nih.govcalstate.edu

Specifically, 5-halogenation has been found to be effective in augmenting anti-bacterial activity. nih.gov Similarly, halogenation at the C-7 position can improve the inhibitory potency of isatin derivatives against certain enzymes. calstate.edu For example, some 7-halogenated (I, Br, Cl, F) isatin sulfonamides displayed improved inhibitory potencies against caspase-3 and caspase-7 compared to their non-halogenated parent compounds. nih.gov The introduction of halogens can lead to favorable halogen bonding interactions with protein targets, increase cell membrane permeability due to enhanced lipophilicity, and block sites susceptible to metabolic hydroxylation, thereby increasing the compound's stability. nih.govcalstate.edu

| Position | Substituent | Observed Effect | Target/Activity | Reference |

|---|---|---|---|---|

| C-5 | -Cl, -Br | Enhanced anti-proliferative effects | Anticancer (MCF-7) | nih.gov |

| C-7 | -I, -Br, -Cl, -F | Improved inhibitory potency | Caspase-3/-7 Inhibition | nih.gov |

| C-5, C-7 | -Br (dibromo) | Anticancer activity | General anticancer | nih.gov |

| C-5 | -F | Antimicrobial activity | Antibacterial/Antifungal | sysrevpharm.org |

Influence of C-3 Modifications on Molecular Recognition and Ligand Efficacy

The C-3 carbonyl group of the isatin scaffold is a highly reactive electrophilic center, making it a prime site for chemical modification to generate diverse derivatives such as Schiff bases, hydrazones, and thiosemicarbazones. calstate.eduabap.co.in These modifications at the C-3 position are fundamental to the interaction of isatin derivatives with their biological targets and play a crucial role in molecular recognition and ligand efficacy.

The conversion of the C-3 keto group into a C=N bond, as seen in isatin-hydrazones and isatin-Schiff bases, introduces new hydrogen bonding capabilities and steric bulk, which can significantly alter the binding mode and potency of the molecule. For example, a series of isatin-β-thiosemicarbazones were found to selectively target multidrug-resistant cancer cells, with the thiosemicarbazone moiety being a key contributor to the bioactivity. nih.gov Similarly, 3-(2-phenylhydrazono) isatins have been investigated as inhibitors of beta-amyloid aggregation, relevant to Alzheimer's disease. ub.edu These studies underscore that modifications at C-3 are pivotal for tailoring the specificity and efficacy of isatin-based compounds toward different biological targets.

| C-3 Modification | Resulting Derivative Class | Example Bioactivity | Reference |

|---|---|---|---|

| Condensation with Hydrazine | Hydrazones | Antiproliferative | mdpi.com |

| Condensation with Thiosemicarbazide | Thiosemicarbazones | Cytotoxicity in MDR* cells | nih.gov |

| Condensation with Amines | Schiff Bases (Imines) | Antimicrobial, Cytotoxic | sysrevpharm.orgnih.gov |

| Condensation with Phenylhydrazine | Phenylhydrazones | Aβ anti-aggregation | ub.edu |

*MDR: Multidrug-Resistant

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique widely used to correlate the structural or physicochemical properties of compounds with their biological activities. nih.gov For isatin derivatives, 2D and 3D-QSAR models have been instrumental in predicting bioactivity and guiding the design of new, more potent analogs. scispace.comacs.org These models provide insights into the structural requirements for a desired biological response.

Various QSAR studies have been successfully applied to isatin-based compounds. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to study isatin derivatives with anticancer activity. scispace.com These models generate 3D contour maps that highlight regions where steric, electrostatic, or hydrophobic features are favorable or unfavorable for activity, thus providing a roadmap for structural optimization. scispace.com A QSAR model developed for isatin-beta-thiosemicarbazones yielded a high cross-validated correlation coefficient (q² > 0.8), indicating its strong predictive power for cytotoxicity. nih.gov Such models are crucial for prioritizing the synthesis of new compounds and for understanding the mechanism of action at a molecular level. nih.govnih.gov

| QSAR Model Type | Biological Activity Studied | Key Findings/Predictive Power | Reference |

|---|---|---|---|

| Monte Carlo Optimization (CORAL software) | SARS-CoV 3CLpro Inhibition | Developed reliable models for predicting pIC50 values. | nih.gov |

| 3D-QSAR (Atom-based) | Antiamyloidogenic Activity | Model showed good predictive statistics (q² = 0.596, r²ext = 0.695). | ub.edunih.gov |

| 3D-QSAR (CoMFA, CoMSIA) | Anticancer (β-tubulin inhibition) | Generated 3D contour maps indicating favorable steric and electrostatic regions. | scispace.com |

| QSAR | Cytotoxicity of thiosemicarbazones | Cross-validated correlation coefficient of 0.85. | nih.gov |

Pharmacophore Elucidation and Rational Ligand Optimization Strategies

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For isatin derivatives, pharmacophore models have been developed to delineate the structural requirements for various activities, including anticancer and antimicrobial effects. nih.govnih.gov

A pharmacophore model for isatin-beta-thiosemicarbazones with selectivity for multidrug-resistant cells highlighted the importance of aromatic/hydrophobic features at the N4 position of the thiosemicarbazone chain and the isatin moiety as a key bioisostere. nih.gov In another study targeting beta-amyloid aggregation, a pharmacophore hypothesis was generated that successfully discriminated between active and inactive compounds. ub.edunih.gov These models serve as effective filters in virtual screening campaigns to identify novel hits from large compound libraries. By combining ligand-based pharmacophore models with structure-based approaches like molecular docking, researchers can design and optimize lead compounds with improved potency and selectivity for their intended targets. nih.gov

Advanced Research Applications and Future Directions

Development as Chemosensor Agents: Mechanisms of Metal Ion Binding and Detection

The 1H-indole-2,3-dione core is a promising platform for developing chemosensors due to the presence of amide and carbonyl functional groups, which are effective at binding and chelating metal ions. researchgate.net These interactions can lead to detectable changes in the molecule's photophysical properties, such as color or fluorescence, forming the basis for colorimetric or fluorescent sensors. researchgate.net For 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione, the key to its chemosensor potential lies in the coordination chemistry of its dione moiety with various metal ions.

Mechanisms of Interaction: The primary mechanism of metal ion binding involves the chelation by the oxygen atoms of the C2 and C3 carbonyl groups. This forms a stable five-membered ring with the metal ion. The lone pair of electrons on the nitrogen atom of the indole (B1671886) ring can also participate in coordination, although this is less common. The specific interaction and the resulting photophysical response depend on several factors:

Nature of the Metal Ion: Different metal ions (e.g., heavy metal ions like Hg²⁺, Pb²⁺, or transition metal ions like Cu²⁺, Zn²⁺) will have varying affinities and coordination geometries with the isatin (B1672199) scaffold. mdpi.comsemanticscholar.org

Solvent System: The polarity and coordinating ability of the solvent can influence the binding process and the stability of the resulting complex.

Structural Modifications: The electronic properties of the isatin ring, influenced by the 2,6-dichlorobenzyl group, can modulate the electron density on the coordinating oxygen atoms, thereby affecting the binding affinity and selectivity for specific metal ions.

Upon binding to a metal ion, several photophysical processes can be triggered, leading to a detectable signal. These include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). For instance, the binding of a paramagnetic metal ion can quench the fluorescence of the molecule, providing an "off" signal, while interaction with other ions might restrict intramolecular rotation, leading to fluorescence enhancement, an "on" signal. The development of sensors based on this compound would involve synthesizing derivatives with appended fluorophores or chromophores to fine-tune these signaling mechanisms for selective and sensitive detection of specific metal ions in environmental and biological samples.

Role as a Versatile Scaffold for the Construction of Novel Heterocyclic Systems

The isatin scaffold, and by extension this compound, is a highly valued building block in synthetic organic chemistry for the construction of a diverse array of novel heterocyclic systems. researchgate.netnih.gov The reactivity of the C3-carbonyl group, in particular, allows for a multitude of chemical transformations.

Key Reactions and Resulting Heterocycles:

Condensation Reactions: The C3-carbonyl group readily undergoes condensation with various amines and active methylene compounds. Reaction with o-phenylenediamine derivatives, for example, leads to the formation of spiro-indoloquinoxalines.

Ring-Opening Reactions: The indole ring can be cleaved under specific conditions to yield other heterocyclic structures.

Cycloaddition Reactions: The double bond of the indole ring can participate in cycloaddition reactions to form complex polycyclic systems.

Pfitzinger Reaction: Isatin derivatives react with carbonyl compounds containing an α-methylene group in the presence of a base to form quinoline-4-carboxylic acids. researchgate.net

The 2,6-dichlorobenzyl substituent at the N-1 position can influence the reactivity and selectivity of these transformations through steric hindrance and electronic effects, potentially leading to novel structural motifs that are otherwise difficult to access. The ability to generate complex molecular architectures from this relatively simple starting material makes it a powerful tool for drug discovery and materials science. brieflands.comnih.govresearchgate.net

| Starting Material | Reagent | Resulting Heterocyclic System | Reference |

| Isatin (general) | o-Phenylenediamine | Indoloquinoxalines | nih.gov |

| Isatin (general) | Carbonyl compounds (with α-methylene) | Quinoline-4-carboxylic acids | researchgate.net |

| Isatin (general) | Hydrazine derivatives | Isatin hydrazones | brieflands.com |

| Indole derivatives | Various | Fused polycyclic heterocycles | researchgate.netresearchgate.net |

Strategies for Enhancing Molecular Efficacy and Target Specificity in a Research Context

To improve the therapeutic potential of lead compounds derived from the this compound scaffold, various medicinal chemistry strategies can be employed to enhance their molecular efficacy and target specificity.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold is crucial. This involves introducing different substituents at various positions of the indole ring (e.g., positions 4, 5, 6, and 7) and on the N-benzyl group. For instance, studies on other isatin derivatives have shown that halogenation at the 5th position can significantly increase antimicrobial activity. nih.gov These modifications can alter the compound's lipophilicity, electronic distribution, and steric profile, thereby influencing its binding affinity and selectivity for a specific biological target.

Molecular Hybridization: This strategy involves combining the this compound core with another pharmacophore known to have a desired biological activity. This can lead to hybrid molecules with dual activity or improved potency. For example, linking the isatin moiety to a triazole ring has been shown to produce compounds with significant antimicrobial properties. mdpi.com

Conformational Restriction: Introducing rigid linkers or creating cyclic derivatives can lock the molecule into a specific conformation that is optimal for binding to the target's active site. This can increase potency and reduce off-target effects.

Exploration of this compound and its Derivatives as Multi-Target Directed Ligands

Chronic and complex diseases such as neurodegenerative disorders and cancer often involve multiple pathological pathways. Multi-Target Directed Ligands (MTDLs) are single chemical entities designed to interact with multiple targets simultaneously, offering a potentially more effective therapeutic approach than single-target drugs. uniurb.it The indole scaffold is a common feature in the design of MTDLs. researchgate.net

The versatility of the this compound structure makes it an attractive starting point for developing MTDLs. By incorporating different pharmacophoric fragments onto the isatin core, it is possible to design molecules that can, for example, inhibit both cholinesterases and monoamine oxidase for the treatment of Alzheimer's disease, or target multiple protein kinases involved in cancer progression. nih.gov The key challenge in MTDL design is to achieve a balanced activity profile against the selected targets. This requires careful molecular design, often guided by computational modeling, to ensure that the different pharmacophores can effectively interact with their respective binding sites without significant interference.

Integration of Advanced Computational and Experimental Methodologies for Future Research Endeavors

The future development of compounds based on the this compound scaffold will greatly benefit from the synergistic integration of advanced computational and experimental techniques.

Computational Approaches:

Molecular Docking and Dynamics: These methods can predict the binding mode and affinity of derivatives to their biological targets, providing insights into the molecular basis of their activity and guiding the design of more potent and selective analogs.

Quantum Chemical Calculations: These can be used to study the electronic properties of the molecules, such as HOMO-LUMO energy gaps and electrostatic potential maps, which are crucial for understanding their reactivity and intermolecular interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the activity of novel, unsynthesized derivatives.

Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid evaluation of large libraries of derivatives against a panel of biological targets, accelerating the identification of lead compounds.

Advanced Spectroscopic and Crystallographic Techniques: Techniques like X-ray crystallography and multi-dimensional NMR spectroscopy can provide detailed atomic-level information about the three-dimensional structure of the compounds and their complexes with target macromolecules, validating computational predictions and providing a solid foundation for rational drug design. nih.govnih.gov

By combining these in silico and in vitro/in vivo approaches, researchers can adopt a more rational and efficient strategy for the design, synthesis, and evaluation of novel therapeutic agents and functional materials derived from this compound.

Q & A

Basic Research Questions

Q. What are the challenges in synthesizing 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione, and how can they be addressed methodologically?

- Key Issue : Low yield during N-alkylation of indazole derivatives.

- Methodological Solutions :

- Reaction Optimization : Initial attempts using KOH as a base with 2,6-dichlorobenzyl bromide yielded only 33% product due to incomplete reaction . TLC and HPLC analyses revealed residual starting material (30%). Increasing the excess of alkylating agent worsened yields, likely due to side reactions.

- Alternative Approaches : Use stronger bases (e.g., NaH or LDA) or phase-transfer catalysts to improve reaction efficiency. Monitor intermediates via spectroscopic methods (e.g., -NMR) to identify side products.

- Recommendation : Employ stoichiometric control and real-time monitoring (e.g., in situ IR) to minimize byproduct formation.

Q. How can the crystal structure of this compound derivatives be reliably determined?

- Tools : Use X-ray crystallography with SHELXL for refinement and OLEX2 for structure solution and analysis .

- Protocol :

Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures).

Collect diffraction data at low temperature (100 K) to minimize thermal motion artifacts.

Refine using SHELXL’s twin refinement module for handling potential twinning in indole derivatives .

- Validation : Compare bond lengths/angles with DFT-calculated values (e.g., B3LYP/6-31G* level) to confirm structural accuracy .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution at the indole ring) affect the biological activity of this compound?

- Case Study : Analogues with pyrrolidinylmethyl or hydrazinylpyridinium substitutions show enhanced DNA interaction and apoptosis induction (IC ~4 µM) .

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize derivatives via regioselective alkylation or condensation (e.g., hydrazine coupling ).

- Biological Assays :

- Measure apoptosis via flow cytometry (Annexin V/PI staining).

- Quantify DNA binding affinity using UV-Vis titration or surface plasmon resonance (SPR).

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with apoptotic targets like Apaf-1 .

Q. What mechanisms underlie conflicting reports on the compound’s bioactivity across different cell lines?

- Hypothesis : Variability in membrane permeability, metabolic stability, or target expression.

- Experimental Design :

Permeability Assessment : Use Caco-2 monolayer assays or PAMPA to compare cellular uptake.

Metabolic Profiling : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MS.

Target Validation : Knockdown/overexpress putative targets (e.g., caspases) in resistant cell lines and reassess activity.

- Data Interpretation : Correlate bioactivity with cytochrome c release kinetics and caspase-3/7 activation .

Q. How can computational methods improve the design of this compound-based probes?

- Strategies :

- Quantum Mechanics (QM) : Calculate electrostatic potential maps to guide functionalization for improved solubility or target affinity.

- Molecular Dynamics (MD) : Simulate interactions with hydrophobic binding pockets (e.g., PAR-1 thrombin receptor) to optimize substituent geometry .

- Validation : Synthesize top-ranked virtual candidates and validate via SPR or isothermal titration calorimetry (ITC).

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported synthetic yields for N-alkylated indole derivatives?

- Root Causes :

- Base Sensitivity : KOH may deprotonate indole incompletely; NaH or CsCO could improve efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than THF.

- Resolution : Standardize reaction conditions (temperature, solvent purity) and characterize byproducts via -NMR or HRMS.

Methodological Best Practices

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Essential Tools :

- NMR : Assign regiochemistry via - HSQC and NOESY (e.g., distinguishing N- vs. C-alkylation).

- HPLC-PDA/MS : Monitor purity and detect trace isomers (e.g., 1,3-dichloro vs. 2,6-dichloro substitution).

- X-ray Crystallography : Resolve ambiguous stereochemistry in complex derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.